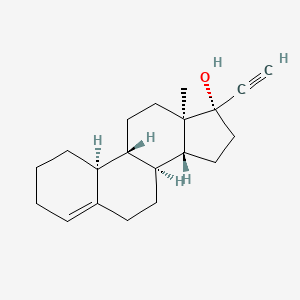
2-(3-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but with two nitrogen atoms in the ring structure. This compound is characterized by the presence of a methoxy group (-OCH₃) attached to the phenyl ring and a carboxylic acid group (-COOH) attached to the pyrimidine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-methoxyphenylacetic acid as the starting material.
Reaction Steps: The process involves the formation of an intermediate pyrimidinedione through a series of reactions including cyclization, oxidation, and esterification.
Reaction Conditions: The reactions are usually carried out under acidic or basic conditions, with temperatures ranging from 60°C to 100°C, and the use of catalysts such as sulfuric acid or sodium hydroxide.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified through crystallization or recrystallization techniques to achieve the desired purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Substitution reactions can occur at various positions on the pyrimidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction Reagents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution Reagents: Halogenating agents like bromine (Br₂) and iodine (I₂) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as this compound derivatives.
Reduction Products: Reduced forms such as alcohols or esters.
Substitution Products: Halogenated derivatives of the pyrimidine ring.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used in the synthesis of various pharmaceuticals and organic intermediates. Biology: It serves as a building block in the study of enzyme inhibitors and receptor ligands. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-(3-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to the modulation of biological processes and the potential therapeutic effects in various medical applications.
Comparación Con Compuestos Similares
2-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: Similar structure but with a different position of the methoxy group.
2-(3-Hydroxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(3-Methoxyphenyl)-4,6-dihydropyrimidine-5-carboxylic acid: Similar structure but with a different oxidation state.
Uniqueness: The presence of the methoxy group at the 3-position on the phenyl ring makes this compound unique compared to its analogs. This structural difference can significantly affect its chemical reactivity and biological activity.
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-18-8-4-2-3-7(5-8)10-13-6-9(12(16)17)11(15)14-10/h2-6H,1H3,(H,16,17)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIVDKRPJUYDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(C(=O)N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3Z,5E)-3,5-bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl]benzoic acid](/img/structure/B7823939.png)
![[(1S,2R,3S,4R)-3-ethoxycarbonyl-2-bicyclo[2.2.1]hept-5-enyl]azanium;chloride](/img/structure/B7823955.png)

![exo-cis-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B7823961.png)
![(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7823963.png)
![N-Fmoc-(+/-)cis (exo)-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7823967.png)


![methyl 2-(5-oxo-6,7-dihydro-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B7823994.png)
![N'-Hydroxy-1H-benzo[d]imidazole-5-carboximidamide](/img/structure/B7823999.png)

